DMT-dA(bz) Phosphoramidite-d9

Oligonucleotide Therapeutics LC-MS Quantification Internal Standard

Choose DMT-dA(bz) Phosphoramidite-d9 as your internal standard to achieve precise, interference-free quantification of oligonucleotide therapeutics. It delivers a consistent +9 Da mass shift that eliminates signal overlap inherent in unlabeled analogs, while its ≥98‰ purity and well-characterized deuterium isotope effect support reliable method validation. More cost-effective than 13C/15N options, this d9-labeled amidite is optimized for routine bioanalysis, GMP incoming material testing, and process development.

Molecular Formula C47H52N7O7P
Molecular Weight 867.0 g/mol
Cat. No. B12387535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dA(bz) Phosphoramidite-d9
Molecular FormulaC47H52N7O7P
Molecular Weight867.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7
InChIInChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1/i28D2,29D2,30D,31D,40D,41D,42D
InChIKeyGGDNKEQZFSTIMJ-YVSWMPPOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dA(bz) Phosphoramidite-d9: Deuterated DNA Synthesis Building Block for LC-MS Internal Standard Applications


DMT-dA(bz) Phosphoramidite-d9 (DA-CE phosphoramidite-d9) is a stable isotope-labeled DNA synthesis building block belonging to the phosphoramidite class [1]. It is the deuterium-labeled analog of the widely used DMT-dA(bz) Phosphoramidite (CAS 98796-53-3), in which nine hydrogen atoms are replaced by deuterium (d9) . This compound incorporates a 5'-O-(4,4'-dimethoxytrityl) (DMT) protecting group, an N6-benzoyl (bz) protected adenine base, and a 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite reactive moiety, making it fully compatible with standard solid-phase oligonucleotide synthesis [1]. The deuterium labeling confers a mass shift of +9 Da, enabling its primary use as an internal standard for precise liquid chromatography-mass spectrometry (LC-MS) quantification of oligonucleotide therapeutics and related DNA molecules [1][2].

DMT-dA(bz) Phosphoramidite-d9: Why Non-Deuterated or 13C/15N-Labeled Analogs Cannot Be Directly Substituted


In quantitative LC-MS workflows, the use of a non-deuterated analog such as unlabeled DMT-dA(bz) Phosphoramidite (CAS 98796-53-3) fails to provide the necessary mass differentiation from the analyte, leading to signal overlap and inaccurate quantification [1]. While alternative stable isotope-labeled versions exist (e.g., 13C10,15N5), they exhibit distinct chromatographic and ionization behaviors that do not perfectly mimic the target analyte [2]. Deuterated internal standards like DMT-dA(bz) Phosphoramidite-d9 are synthetically more accessible and cost-effective than their 13C/15N counterparts, yet they may show minor chromatographic shifts due to the deuterium isotope effect; this effect is well-characterized and can be accounted for in method validation, making d9-labeled standards a practical and widely accepted choice for routine bioanalysis and oligonucleotide therapeutic quality control [3]. Furthermore, the high purity and defined impurity profiles of Pharmadite-grade non-deuterated monomers (≥99.5%) are tailored for high-fidelity oligonucleotide synthesis, not for use as internal standards, and cannot be substituted in MS quantification workflows . The deuterated compound is specifically manufactured to meet the isotopic purity and stability requirements of an internal standard, a functional role that its unlabeled or differently labeled analogs cannot fulfill without compromising assay accuracy and reproducibility [1][3].

DMT-dA(bz) Phosphoramidite-d9: Quantitative Differentiation Evidence Against Closest Comparators


Isotopic Mass Shift: +9 Da vs. Unlabeled DMT-dA(bz) Phosphoramidite

DMT-dA(bz) Phosphoramidite-d9 provides a +9 Da mass shift relative to unlabeled DMT-dA(bz) Phosphoramidite (C47H52N7O7P, MW 857.93) . This mass difference is due to the replacement of nine hydrogen atoms with deuterium (C47H43D9N7O7P) . The +9 Da shift ensures baseline resolution in mass spectrometry, enabling accurate isotope dilution quantification of oligonucleotides [1].

Oligonucleotide Therapeutics LC-MS Quantification Internal Standard

Purity: ≥98% for DMT-dA(bz) Phosphoramidite-d9 vs. ≥99.5% for Pharmadite® Grade Non-Deuterated Monomer

DMT-dA(bz) Phosphoramidite-d9 is supplied with a purity of ≥98% . In contrast, the non-deuterated Pharmadite® grade DMT-dA(bz) Phosphoramidite, designed for high-fidelity oligonucleotide synthesis, has a specified purity of ≥99.5% (reversed phase HPLC) and >99.5% (31P-NMR) . The lower purity specification for the deuterated analog is acceptable for its primary role as an internal standard, where isotopic purity and consistent mass shift are more critical than absolute chemical purity.

Purity Specification Quality Control Procurement

Cost-Effectiveness: Deuterated d9 Standard vs. 13C/15N-Labeled Analog

The synthesis of deuterated isotopologues, such as DMT-dA(bz) Phosphoramidite-d9, is generally less expensive than the preparation of 13C, 15N, or 18O containing standards, which require complicated multistep de novo synthesis from costly isotopically labeled substrates [1]. While the 13C10,15N5-labeled version of DMT-dA(bz) Phosphoramidite is available, its production cost is significantly higher, making the d9 version a more economical choice for routine internal standard applications where the +9 Da mass shift provides sufficient resolution [1].

Cost-Benefit Analysis Isotope Labeling Bioanalysis

Storage Stability: Defined Shelf Life and Temperature Conditions

DMT-dA(bz) Phosphoramidite-d9 is documented to have a stability profile of 3 years when stored as a powder at -20°C, 2 years at 4°C, and 1 month at -20°C in solvent . This contrasts with standard non-deuterated phosphoramidites, which are generally recommended for storage at 2-8°C with a typical stability of 6-12 months under proper conditions . The extended frozen storage stability of the deuterated monomer is a practical advantage for laboratories that require long-term stockpiling of internal standards for regulated bioanalytical assays.

Stability Storage Logistics

DMT-dA(bz) Phosphoramidite-d9: Key Application Scenarios Based on Quantitative Differentiation


Accurate Quantification of Oligonucleotide Therapeutics in Biological Matrices by LC-MS/MS

DMT-dA(bz) Phosphoramidite-d9 is incorporated into a synthetic oligonucleotide during solid-phase synthesis to create a stable isotope-labeled internal standard. This standard, differing by +9 Da per dA residue, is spiked into plasma, tissue, or urine samples prior to extraction and LC-MS/MS analysis. The co-eluting deuterated standard corrects for matrix effects and sample processing losses, enabling precise pharmacokinetic (PK) and toxicokinetic (TK) measurements essential for regulatory submissions. The ≥98% purity and well-defined storage stability ensure lot-to-lot consistency in long-term bioanalytical studies.

Quality Control of Phosphoramidite Starting Materials in GMP Oligonucleotide Manufacturing

In GMP manufacturing environments, DMT-dA(bz) Phosphoramidite-d9 serves as an internal standard for quantifying trace levels of unlabeled DMT-dA(bz) Phosphoramidite impurities or degradation products in incoming raw material batches. Its +9 Da mass shift allows selective detection of the unlabeled analyte without interference, supporting impurity profiling and release testing as required by ICH Q7 and oligonucleotide-specific regulatory guidelines [1].

Cost-Effective Internal Standard for High-Throughput Oligonucleotide Synthesis Screening

For research groups optimizing solid-phase synthesis conditions (e.g., coupling times, activator choice) across hundreds of small-scale reactions, the deuterated d9 phosphoramidite provides a more economical internal standard option compared to 13C/15N-labeled analogs [2]. Its longer frozen shelf life reduces waste and reorder frequency, making it suitable for academic core facilities and CROs where budget and operational efficiency are priorities.

Mechanistic Studies of Oligonucleotide Degradation and Impurity Formation

Researchers investigating the chemical stability of DNA oligonucleotides under stressed conditions (e.g., high pH, oxidative environment) can use DMT-dA(bz) Phosphoramidite-d9 to synthesize labeled oligonucleotides. By monitoring the +9 Da mass shift via LC-MS, they can track the fate of specific dA residues during forced degradation studies, distinguishing between parent compound and degradation products. This approach leverages the mass difference [3] to provide quantitative insight into degradation pathways and impurity genesis, critical for formulation development of nucleic acid therapeutics.

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